molecular formula C16H13F3 B14560509 1-(3-Phenylprop-1-en-1-yl)-4-(trifluoromethyl)benzene CAS No. 62056-35-3

1-(3-Phenylprop-1-en-1-yl)-4-(trifluoromethyl)benzene

Cat. No.: B14560509
CAS No.: 62056-35-3
M. Wt: 262.27 g/mol
InChI Key: TUOGPNFYTIQFTE-UHFFFAOYSA-N
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Description

1-(3-Phenylprop-1-en-1-yl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a phenylpropene moiety and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylprop-1-en-1-yl)-4-(trifluoromethyl)benzene typically involves the reaction of 3-phenylprop-1-en-1-ylboronic acid with a trifluoromethyl-substituted benzene derivative. The reaction is often carried out under Suzuki-Miyaura coupling conditions, which involve the use of a palladium catalyst, a base, and an appropriate solvent. The reaction conditions are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylprop-1-en-1-yl)-4-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, aldehydes, saturated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Phenylprop-1-en-1-yl)-4-(trifluoromethyl)benzene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Phenylprop-1-en-1-yl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of both the phenylpropene moiety and the trifluoromethyl group in 1-(3-Phenylprop-1-en-1-yl)-4-(trifluoromethyl)benzene imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

62056-35-3

Molecular Formula

C16H13F3

Molecular Weight

262.27 g/mol

IUPAC Name

1-(3-phenylprop-1-enyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C16H13F3/c17-16(18,19)15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-6,8-12H,7H2

InChI Key

TUOGPNFYTIQFTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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